molecular formula C23H25BrN2O2S B300052 N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

Cat. No.: B300052
M. Wt: 473.4 g/mol
InChI Key: PYMDTKWOXPDABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP is a thiazole-based compound that belongs to the class of selective androgen receptor modulators (SARMs). It is a non-steroidal compound that has been shown to have anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids.

Mechanism of Action

N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide works by selectively binding to androgen receptors in muscle tissue. This binding activates the androgen receptor, which in turn increases protein synthesis and muscle growth. This compound has been shown to have a higher affinity for the androgen receptor than testosterone, which makes it a more selective compound.
Biochemical and Physiological Effects:
This compound has been shown to have anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids. This means that this compound can promote muscle growth without causing unwanted side effects such as acne, hair loss, and prostate enlargement.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide in lab experiments is its selectivity for the androgen receptor. This makes it a useful tool for studying the effects of androgen receptor activation on muscle tissue. However, one limitation of using this compound is its relatively new status as a research compound. More studies are needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide. One area of interest is its potential use in the treatment of muscle wasting and age-related muscle loss. More studies are needed to fully understand its effects on muscle tissue and its potential as a therapeutic agent.
Another area of research is the potential use of this compound in the treatment of osteoporosis. More studies are needed to fully understand its effects on bone mineral density and its potential as a therapeutic agent.
Overall, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. More studies are needed to fully understand its effects and potential applications in various areas of research.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide involves several steps, including the reaction of 4-bromoaniline with 4-ethoxybenzaldehyde to form 4-bromo-4'-ethoxydiphenylamine. This intermediate is then reacted with propyl isothiocyanate to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 3-bromopropionyl chloride to form this compound.

Scientific Research Applications

N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide has been studied for its potential therapeutic applications in several areas of research. One area of interest is its potential use in the treatment of muscle wasting and age-related muscle loss. This compound has been shown to have anabolic effects on muscle tissue, which could be beneficial in treating these conditions.
Another area of research is the potential use of this compound in the treatment of osteoporosis. This compound has been shown to increase bone mineral density in animal studies, which could be beneficial in treating this condition.

Properties

Molecular Formula

C23H25BrN2O2S

Molecular Weight

473.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C23H25BrN2O2S/c1-4-7-20-22(16-8-14-19(15-9-16)28-6-3)25-23(29-20)26(21(27)5-2)18-12-10-17(24)11-13-18/h8-15H,4-7H2,1-3H3

InChI Key

PYMDTKWOXPDABQ-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)Br)C(=O)CC)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)Br)C(=O)CC)C3=CC=C(C=C3)OCC

Origin of Product

United States

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